molecular formula C7H9N3O B173302 6-Methylpyridine-3-carbohydrazide CAS No. 197079-25-7

6-Methylpyridine-3-carbohydrazide

Cat. No. B173302
M. Wt: 151.17 g/mol
InChI Key: WXHPYVNOEDALAS-UHFFFAOYSA-N
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Description

6-Methylpyridine-3-carbohydrazide is a chemical compound with the molecular formula C7H9N3O . It is a derivative of pyridine, which is a basic heterocyclic organic compound . The exact properties and applications of this specific compound are not widely documented in the literature .

Scientific Research Applications

Synthesis of Novel Compounds

  • 6-Methylpyridine-3-carbohydrazide has been used in the synthesis of various novel compounds. For instance, its condensation with different aromatic aldehydes resulted in hydrazones, which were further converted into thiazolidine-4-ones. These new compounds' structures were confirmed by analytical and spectral data (Solankee, Solankee, & Patel, 2008).

Antibacterial Applications

  • A series of 6-(substitutedphenyl)-N'-((E)-(substitutedphenyl)methylidene)-2-methylpyridine-3-carbohydrazides were synthesized and showed promising antibacterial activity against various Gram-positive and Gram-negative bacterial strains. These compounds exhibited good antibacterial activity at lower concentrations than standard antibacterial drugs (Nayak & Poojary, 2019).

Antimycobacterial Activity

  • Pyridoxine derivatives, including 3-hydroxy-2-methylpyridine-4- and -5-carbohydrazides, were synthesized. Despite their successful synthesis, these hydrazides exhibited no antimycobacterial activity, indicating the selectivity of biological activities in such compounds (Khaziev et al., 2018).

Application in Fluorescent Labeling

  • Certain α,β-unsaturated carbonyl compounds and 2-methylpyridines, including those with a 4-(dialkylamino)phenyl substituent, have been used as fluorescent labeling reagents for the quantitative analysis of carnitine. This includes the use of 6-(4-aminophenyl)-3-cyano-4-[4-(diethylamino)phenyl]-2-methylpyridine (Nakaya et al., 1996).

Synthesis of Thiopyridines and Thienopyridines

  • The synthesis of various thiopyridines and thienopyridines used derivatives of 6-methylpyridine-3-carbohydrazide as key intermediates. These compounds were anticipated to have biological activity (Bakhite, Abdel-rahman, & Al-Taifi, 2003).

Nickel(II) Carboxylate Chemistry

  • The use of 6-methylpyridine-2-carbaldehydeoxime, related to 6-methylpyridine-3-carbohydrazide, in nickel(II) chemistry led to the isolation of new clusters with unique structural and magnetic properties. This demonstrates the compound's utility in the field of inorganic chemistry (Escuer, Vlahopoulou, & Mautner, 2011).

Future Directions

The future research directions for 6-Methylpyridine-3-carbohydrazide could involve further exploration of its synthesis, structural analysis, and potential applications. For instance, new pyridine-3-carbonitrile derivatives have shown promising anticancer activity, suggesting potential biomedical applications for pyridine derivatives .

properties

IUPAC Name

6-methylpyridine-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c1-5-2-3-6(4-9-5)7(11)10-8/h2-4H,8H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXHPYVNOEDALAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80408843
Record name 6-methylpyridine-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80408843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methylpyridine-3-carbohydrazide

CAS RN

197079-25-7
Record name 6-methylpyridine-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80408843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
PC Shyma, B Kalluraya, AM Vijesh, SK Peethambar… - Citeseer
… New series of pyrazoline derivatives were synthesized by the cyclocondensation of 6-methylpyridine3-carbohydrazide (3) with different chalcones (4a-l). The structures of the newly …
Number of citations: 2 citeseerx.ist.psu.edu
PC Shyma, B Kalluraya, SK Peethambar… - European Journal of …, 2013 - Elsevier
… The key intermediate, 6-methylpyridine-3-carbohydrazide (3) was obtained by the … of appropriate aldehydes/acetophenones with 6-methylpyridine-3-carbohydrazide (3) in ethanol media…
Number of citations: 41 www.sciencedirect.com
A Solankee, P Solankee, H Patel - International Journal of Chemical …, 2008 - hakon-art.com
… 6-Methylpyridine-3-carbohydrazide on condensation with different aromatic aldehydes resulted in hydrazones, which on cyclocondensation with thioglycolic acid resulted in thiazolidine-…
Number of citations: 6 www.hakon-art.com
MC Mandewale, B Thorat, Y Nivid, R Jadhav… - Journal of Saudi …, 2018 - Elsevier
The quinoline hydrazone ligands were synthesized through multi-step reactions. The 2-hydroxy-3-formylquinoline derivatives (1a–1c) were prepared from acetanilide derivatives as …
Number of citations: 69 www.sciencedirect.com
LY Xie, Y Zhang, H Xu, CD Gong, XL Du… - … Section C: Structural …, 2019 - scripts.iucr.org
… 6-Methylpyridine-3-carbohydrazide was purchased from Jinan Camolai Trading Company. NaN 3 was purchased from Xiya Reagent (China). 6-Methyl-N′-[1-(pyrazin-2-yl)ethylidene]…
Number of citations: 6 scripts.iucr.org
MC Mandewale, B Thorat, D Shelke… - Bioinorganic Chemistry …, 2015 - hindawi.com
A new series of quinoline hydrazone derivatives and their metal complexes have been synthesized and their biological properties have been evaluated against Mycobacterium …
Number of citations: 50 www.hindawi.com
MC Mandewale, B Thorat, D Shelke, R Yamgar - 2015 - academia.edu
A new series of quinoline hydrazone derivatives and their metal complexes have been synthesized and their biological properties have been evaluated against Mycobacterium …
Number of citations: 2 www.academia.edu
M Shahwej, MVK Bharti, MP Kumar - Turkish Journal of Physiotherapy and Rehabilitation
Number of citations: 0
PC Shyma, K Balakrishna, KS Peethambar, MA Vijesh - Der Pharma Chem, 2015
Number of citations: 15

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